molecular formula C11H5F17 B8017314 1-Undecene, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro- CAS No. 61589-64-8

1-Undecene, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-

Cat. No.: B8017314
CAS No.: 61589-64-8
M. Wt: 460.13 g/mol
InChI Key: IGZCYJHKCGTUQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Undecene, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro- typically involves the fluorination of undecene derivatives. One common method is the reaction of undecene with perfluorinated reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Undecene, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, acids, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Undecene, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Undecene, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro- exerts its effects is primarily through its interaction with other molecules. The presence of multiple fluorine atoms enhances its ability to form strong bonds with other elements, leading to increased stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Undecene, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro- is unique due to its high degree of fluorination and the presence of a double bond. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F17/c1-2-3-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZCYJHKCGTUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454860
Record name 3-(Perfluorooctyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61589-64-8
Record name 3-(Perfluorooctyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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